5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
5-bromo-7-tert-butyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H16BrN/c1-12(2,3)10-7-9(13)6-8-4-5-14-11(8)10/h6-7,14H,4-5H2,1-3H3 |
InChI Key |
KPIMBGYPNPHQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC2=C1NCC2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 7 Tert Butyl 2,3 Dihydro 1h Indole and Its Precursors
Strategic Approaches to the Dihydroindole Core
The construction of the dihydroindole core of 5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole can be achieved by either modifying a corresponding indole (B1671886) precursor or by building the heterocyclic ring from a suitable substituted aniline (B41778).
One of the most direct routes to a dihydroindole is the selective reduction of the C2-C3 double bond of the corresponding indole derivative, in this case, 5-Bromo-7-tert-butyl-1H-indole. This transformation is challenging due to the resonance stability of the indole's aromatic system. nih.gov However, several methods involving catalytic hydrogenation and chemical reduction have been developed to effectively produce indolines. nih.govmdma.ch
Catalytic hydrogenation is a widely used method for the reduction of indoles to indolines, prized for its environmental friendliness as it often generates no waste from the hydrogen reagent. nih.gov The primary challenge lies in preventing over-reduction of the benzene (B151609) ring or catalyst poisoning by the indoline (B122111) product, which is a secondary amine. nih.gov
To overcome the aromatic stability of the indole nucleus, the reaction is often performed in acidic media. Protonation at the C-3 position disrupts the aromaticity, generating a reactive iminium ion that is more susceptible to hydrogenation. nih.govrsc.org A variety of catalysts and conditions have been explored for this purpose. Platinum-on-carbon (Pt/C) activated by p-toluenesulfonic acid in water has been shown to be effective for hydrogenating various substituted indoles to their corresponding indolines in excellent yields. nih.gov An alternative procedure employs platinum oxide as the catalyst in a mixture of ethanol (B145695) and aqueous fluoroboric acid, which also achieves rapid and complete hydrogenation. rsc.org
Homogeneous catalysts based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) have also been developed, particularly for the asymmetric hydrogenation of N-protected indoles. nih.govchinesechemsoc.orgjst.go.jp For instance, rhodium complexes with chiral bisphosphine ligands like PhTRAP can convert N-acetylindoles into chiral indolines with high enantioselectivity. jst.go.jpresearchgate.net
| Catalyst System | Acid/Additive | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Pt/C | p-Toluenesulfonic acid | Water | Environmentally benign; effective for unprotected indoles. | nih.gov |
| Platinum Oxide | Fluoroboric acid | Ethanol/Water | Rapid and complete hydrogenation at atmospheric pressure. | rsc.org |
| [Rh(nbd)₂]SbF₆ / PhTRAP | Base (e.g., Cs₂CO₃) | Not specified | Highly enantioselective for N-protected indoles. | researchgate.net |
| Ir/bisphosphine-thiourea ligand | Brønsted acid | Not specified | Effective for asymmetric hydrogenation of unprotected 2- and 2,3-substituted indoles. | chinesechemsoc.org |
Chemical reduction offers a complementary approach to catalytic hydrogenation, often utilizing hydride-based reagents. Sodium borohydride (B1222165) (NaBH₄) in carboxylic acid media is a notable system for this transformation. mdma.ch In a neat carboxylic acid like glacial acetic acid, NaBH₄ can reduce indoles to indolines. mdma.chacs.org The mechanism involves the initial protonation of the indole at the C-3 position by the acid, forming an indolenium ion. This reactive intermediate is then reduced by the borohydride. mdma.ch
A significant feature of this method is the potential for a sequential reduction-alkylation reaction. For example, using NaBH₄ in acetic acid can lead to the formation of N-ethylindoline. mdma.ch If only reduction is desired, without N-alkylation, trifluoroacetic acid (CF₃COOH) can be used as the medium, which typically yields the indoline without modifying the nitrogen atom. mdma.chresearchgate.net
For a more controlled and selective reduction, sodium cyanoborohydride (NaBH₃CN) in acetic acid is a highly effective reagent. This combination cleanly reduces indoles to indolines, avoiding the N-alkylation side reaction. mdma.ch The use of polymer-supported borohydride has also been reported as an efficient method, particularly in flow chemistry systems, which simplifies product work-up. unicam.it
| Reagent | Solvent/Acid | Primary Product | Key Features | Reference |
|---|---|---|---|---|
| NaBH₄ | Glacial Acetic Acid | N-Alkylindoline | Causes sequential reduction and N-alkylation. | mdma.ch |
| NaBH₄ | Trifluoroacetic Acid (CF₃COOH) | Indoline | Reduction occurs without N-alkylation. A 5-bromo substituent can survive these conditions. | mdma.chresearchgate.net |
| NaBH₃CN | Acetic Acid | Indoline | Provides clean reduction to the indoline without alkylation. | mdma.ch |
| Pyridine-borane or BH₃-THF | Trifluoroacetic Acid (CF₃COOH) | Indoline | Compatible with ester, nitrile, or amide functional groups. | rushim.ru |
| Polymer-supported borohydride | Not specified (Flow chemistry) | Varies | Allows for efficient synthesis with simplified purification. | unicam.it |
An alternative to reducing an existing indole ring is to construct the dihydroindole core through intramolecular cyclization of a suitably functionalized acyclic precursor, typically a substituted aniline. This approach offers flexibility in introducing substituents to the benzene ring prior to the formation of the heterocyclic system.
Various strategies exist for the intramolecular cyclization of substituted anilines to form the indoline skeleton. One such method is the reductive Heck cyclization, which can be initiated by photo-induced electron transfer. nih.gov In a relevant synthetic scheme, an N-acylated aniline derivative containing a leaving group (e.g., a chlorine atom) on a side chain can undergo intramolecular C-C bond formation to yield a polycyclic indolinyl compound. nih.gov The reaction proceeds through radical intermediates, culminating in the formation of the five-membered ring. nih.gov This type of cyclization demonstrates how a strategically designed aniline precursor can be used to build complex indoline structures.
Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds, providing a robust method for synthesizing N-heterocycles. rsc.org The intramolecular version of reactions like the Buchwald-Hartwig amination is particularly useful for creating the dihydroindole ring. nih.govnih.gov This strategy typically involves an ortho-halo-substituted phenethylamine (B48288) derivative. For the synthesis of this compound, a plausible precursor would be a molecule like 1-(2-aminoethyl)-2-bromo-3-tert-butyl-5-bromobenzene or a related structure with a leaving group ortho to the aminoethyl side chain.
The cyclization is effected by a palladium catalyst, often in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos) and a base (e.g., Cs₂CO₃ or K₂CO₃). beilstein-journals.org The palladium catalyst facilitates the intramolecular coupling between the nitrogen atom of the side chain and the carbon atom of the aromatic ring, directly forming the C-N bond that closes the indoline ring. nih.govbeilstein-journals.org This approach is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern heterocyclic synthesis. rsc.org
| Component Type | Examples | Function | Reference |
|---|---|---|---|
| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst source for the cross-coupling reaction. | beilstein-journals.org |
| Ligands | Xantphos, 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) | Stabilizes the palladium center and facilitates the catalytic cycle. | beilstein-journals.orgencyclopedia.pub |
| Bases | Cs₂CO₃, K₂CO₃ | Activates the amine for nucleophilic attack. | beilstein-journals.org |
| Solvents | Dioxane, DMF | Provides a suitable medium for the reaction. | beilstein-journals.orgencyclopedia.pub |
Cyclization Reactions for Dihydroindole Formation
Base-Mediated Cyclization Approaches
The formation of the 2,3-dihydro-1H-indole (indoline) skeleton is a critical first step in the synthesis of the target compound. Base-mediated intramolecular cyclization represents a robust strategy for constructing this heterocyclic system. These methods typically involve the formation of a carbon-nitrogen bond by nucleophilic attack of an amine onto an aromatic ring.
A plausible precursor for such a cyclization would be an N-substituted 2-halo-4-tert-butylaniline derivative. For instance, a compound like N-(2-hydroxyethyl)-2-chloro-4-tert-butylaniline could be a suitable starting material. In the presence of a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), the aniline nitrogen is deprotonated, enhancing its nucleophilicity. The resulting anion can then undergo an intramolecular nucleophilic aromatic substitution (SNAr) reaction, displacing the halide at the ortho position to form the five-membered dihydroindole ring.
Alternatively, related strategies such as the intramolecular cyclization of N-allyl-2-haloanilines under radical or transition-metal-free conditions can yield functionalized indolines. nih.govresearchgate.net For example, a visible-light-mediated protocol using a silane (B1218182) reagent can induce a reductive cyclization of an N-allyl-2-iodoaniline to form a methyl-substituted indoline. nih.gov Adapting such a strategy would begin with the synthesis of the requisite N-substituted-2-halo-4-tert-butylaniline, which then undergoes base-mediated ring closure to furnish the 7-tert-butyl-2,3-dihydro-1H-indole precursor. The choice of base and reaction conditions is crucial to favor the desired intramolecular cyclization over competing intermolecular side reactions.
Introduction of the Bromine Moiety at the 5-Position
With the 7-tert-butyl-2,3-dihydro-1H-indole core established, the subsequent step is the regioselective introduction of a bromine atom at the 5-position of the benzene ring. This is typically achieved through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution for Bromination
Electrophilic aromatic substitution (EAS) is a cornerstone reaction for functionalizing aromatic rings. mdpi.com In the case of the 7-tert-butylindoline substrate, the benzene ring is highly activated toward electrophilic attack due to the strong electron-donating effects of the secondary amine within the dihydro-pyrrole ring. The reaction involves the attack of the electron-rich aromatic ring on an electrophilic bromine species (Br⁺ or a polarized bromine carrier), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent loss of a proton from the ring restores aromaticity and yields the brominated product. mdpi.com
Regioselectivity Control in Substituted Indole/Dihydroindole Systems
The directing effects of the substituents on the indoline ring are paramount in controlling the position of bromination. The substrate, 7-tert-butyl-2,3-dihydro-1H-indole, possesses two key directing groups:
The Amino Group (NH): As part of the dihydroindole ring, this nitrogen atom is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. The para position relative to the nitrogen is C-5, and the ortho positions are C-4 and C-7.
The tert-Butyl Group: Located at C-7, this alkyl group is a weak activating group and also an ortho, para-director through an inductive effect.
In electrophilic aromatic substitution, the directing effect of the most powerful activating group dominates. The amino group's resonance effect is significantly stronger than the inductive effect of the tert-butyl group. Therefore, the substitution is overwhelmingly directed to the positions activated by the nitrogen. The C-7 position is already occupied by the tert-butyl group. Between the remaining activated positions (C-4 and C-5), the C-5 position is electronically favored as it is para to the strongly activating amino group. This leads to a high degree of regioselectivity, making the 5-position the primary site of electrophilic attack. beilstein-journals.org
Use of N-Bromosuccinimide (NBS) and Related Reagents
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds. It serves as a convenient and safer source of electrophilic bromine compared to elemental bromine (Br₂). The reaction is typically carried out in a polar aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN), at or below room temperature.
The mechanism involves the polarization of the N-Br bond in NBS, often facilitated by a trace amount of acid or the polar solvent, which makes the bromine atom sufficiently electrophilic to be attacked by the activated indoline ring.
Table 1: Conditions for Bromination using NBS
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | 0 °C to room temp. | Regioselective bromination at the C-5 position |
This method is often high-yielding and avoids the generation of large amounts of corrosive HBr gas, which is a byproduct of using Br₂.
Halogenation through In Situ Generated Intermediates
An alternative to using reagents like NBS is the in situ generation of the electrophilic brominating species. This approach can offer advantages in terms of cost, safety, and reactivity. A common method involves the oxidation of a bromide salt, such as sodium bromide (NaBr) or ammonium (B1175870) bromide (NH₄Br), in the presence of the substrate.
Oxidizing agents like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide (H₂O₂) can be used to convert the bromide anion (Br⁻) into an electrophilic species, likely hypobromous acid (HOBr) or a related intermediate, which then brominates the activated aromatic ring. These reactions are often performed in aqueous or mixed-solvent systems under mild conditions. For example, treating 7-tert-butylindoline with a combination of NaBr and Oxone® in an acetonitrile/water mixture would be expected to yield the desired 5-bromo product. This method aligns with green chemistry principles by avoiding the use of pre-formed, hazardous brominating agents.
Pre-functionalization and Cross-Coupling Strategies
A more complex, multi-step approach involves first functionalizing the C-5 position with a group that can later be converted to a bromine atom. This strategy is particularly useful if direct bromination proves to be low-yielding or lacks the desired regioselectivity, though this is not expected for the target molecule.
One such strategy involves the introduction of a boronic acid or boronic ester group at the 5-position. While C-H borylation of the indoline could be attempted, achieving C-5 selectivity might be challenging. A more controlled route would involve starting with a 5-haloindoline (e.g., 5-iodo-7-tert-butylindoline) and converting it to a boronic acid via a transition-metal-free borylation or a Miyaura borylation reaction. organic-chemistry.orgacs.orgnih.govacs.org
Once the 5-boronic acid derivative is obtained, it can be converted to the 5-bromo derivative. This transformation, known as halodeboronation, can be achieved using copper(II) bromide (CuBr₂). researchgate.net The reaction proceeds through a transmetalation step from boron to copper, followed by reductive elimination to form the C-Br bond. researchgate.net
Table 2: Example of a Pre-functionalization Strategy
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Borylation of a 5-halo precursor | Bis(pinacolato)diboron, Pd catalyst | 7-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole |
This pathway, while longer, offers an alternative route that can sometimes provide greater control over the final structure.
Incorporation of the tert-Butyl Group at the 7-Position
Direct Alkylation Approaches
Direct C7 alkylation of an indole or indoline nucleus is generally challenging due to the preferential reactivity of the N-H bond and the C3 position in electrophilic substitution reactions. Friedel-Crafts type alkylations on the preformed indole ring often lead to a mixture of products with low regioselectivity for the 7-position, particularly with bulky alkyl groups. However, directed metalation strategies, where a directing group on the indole nitrogen guides an organometallic base to deprotonate the C7 position, can offer a viable route for the introduction of substituents at this position. Subsequent reaction with a tert-butyl electrophile could then furnish the desired 7-tert-butylindole derivative.
Friedel-Crafts Alkylation or Analogous Reactions
A more classical approach involves the Friedel-Crafts alkylation of a suitable aniline precursor prior to the formation of the indole ring. For instance, the tert-butylation of an N-acylated 2-bromoaniline (B46623) could be envisioned. The acyl group would protect the amine and modulate the reactivity of the aromatic ring, potentially directing the bulky tert-butyl group to the desired ortho position (which becomes the 7-position of the indoline). However, controlling the regioselectivity of Friedel-Crafts alkylations on substituted anilines can be complex, and alternative "contra-Friedel-Crafts" strategies involving directed metallation and subsequent reaction with a tert-butyl source might be necessary to achieve the desired substitution pattern.
Fischer Indole Synthesis with tert-Butyl Phenylhydrazine (B124118) Precursors
The Fischer indole synthesis is a powerful and versatile method for constructing the indole core from a phenylhydrazine and a ketone or aldehyde. thermofisher.comtcichemicals.commdpi.comrsc.org To synthesize 5-bromo-7-tert-butyl-1H-indole, the key intermediate required would be (4-bromo-2-tert-butylphenyl)hydrazine. This hydrazine (B178648) can be prepared from the corresponding aniline, 4-bromo-2-tert-butylaniline, via diazotization followed by reduction. The synthesis of (4-tert-butylphenyl)hydrazine (B1362237) has been described, and similar procedures could be adapted for the bromo-substituted analogue. chemicalbook.comgoogle.comnih.govgoogle.com The subsequent condensation of (4-bromo-2-tert-butylphenyl)hydrazine with a suitable carbonyl compound, such as acetone (B3395972) or a protected acetaldehyde (B116499) equivalent, under acidic conditions would lead to the formation of the desired 5-bromo-7-tert-butyl-1H-indole. thermofisher.comtcichemicals.commdpi.comspringernature.com The final step would be the reduction of the indole to the corresponding 2,3-dihydro-1H-indole (indoline).
Sequential Introduction of Substituents (Bromine and tert-Butyl)
A highly effective strategy for the synthesis of the target compound involves the sequential introduction of the bromine and tert-butyl groups onto an aniline starting material, followed by the construction of the indoline ring. A plausible route starts from 2-tert-butylaniline, which can be regioselectively brominated at the para position to the amino group to yield 4-bromo-2-tert-butylaniline. This key intermediate can then be further functionalized and cyclized to form the desired indoline ring. A synthetic pathway analogous to the synthesis of 5-bromo-7-methylindole from 4-bromo-2-methylaniline (B145978) has been reported, involving iodination, Sonogashira coupling, and subsequent ring closure. google.com This suggests a viable route for the synthesis of 5-bromo-7-tert-butyl-1H-indole, which can then be reduced to the target indoline. The existence of 7-tert-Butyl-5-bromo-1H-indole is confirmed by its commercial availability. scbt.com
Protecting Group Strategies in Synthesis
The nitrogen atom of the indole and indoline ring system is nucleophilic and can participate in various reactions. Therefore, the use of a protecting group for the indole nitrogen is often a crucial step in a multi-step synthesis to prevent unwanted side reactions and to facilitate certain transformations.
Protection of the Indole Nitrogen (e.g., Boc, Ts, Cbz)
The choice of the protecting group depends on its stability towards the reaction conditions of the subsequent steps and the ease of its removal.
Boc (tert-butyloxycarbonyl): The Boc group is a widely used protecting group for the indole nitrogen due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and its facile removal under acidic conditions. organic-chemistry.org The N-Boc protection of various bromo-substituted indoles and indolines is well-documented. sigmaaldrich.comsynquestlabs.comnih.gov For instance, the protection of 5-bromoindole (B119039) with (Boc)₂O is a standard procedure. sigmaaldrich.com
Ts (Tosyl or p-toluenesulfonyl): The tosyl group is a robust protecting group that is stable under a wide range of conditions, including acidic and oxidative environments. It is typically introduced using p-toluenesulfonyl chloride (TsCl) in the presence of a base. Deprotection of the N-tosyl group can be achieved using strong reducing agents or specific basic conditions.
Cbz (Carboxybenzyl): The Cbz group is another common nitrogen protecting group that is introduced using benzyl (B1604629) chloroformate. A key advantage of the Cbz group is its removal by catalytic hydrogenation, which is a mild deprotection method.
The following table summarizes the key characteristics of these common nitrogen protecting groups for indoles.
| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions | Key Features |
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) | Easy to introduce and remove; sensitive to strong acids. |
| p-toluenesulfonyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃); strong bases | Very stable to a wide range of reaction conditions. |
| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂/Pd) | Mild deprotection conditions; sensitive to hydrogenation. |
Orthogonal Protecting Group Chemistry for Multi-step Synthesis
In the multi-step synthesis of intricately substituted molecules like this compound, protecting groups are indispensable tools. neliti.com Orthogonal protecting group chemistry refers to the use of multiple, distinct protecting groups within a single molecule, where each group can be removed under specific conditions without affecting the others. biosynth.com This strategy allows for the sequential modification of different functional sites, providing a high degree of control and versatility in complex synthetic sequences. biosynth.com
For the synthesis of the target indoline, a hypothetical multi-step route would likely involve the protection of the indole nitrogen to prevent unwanted side reactions during subsequent bromination or functionalization of the aromatic ring. The choice of protecting group is critical. For instance, an N-acetyl group is commonly used in the synthesis of 5-bromoindoline. In a known process, indole is first hydrogenated to indoline, which is then protected with an acetylation reagent to form N-acetylindoline. wipo.int This protection allows for the clean bromination at the 5-position. wipo.int Subsequently, the acetyl group is removed under acidic conditions. wipo.int
While effective, a simple acetyl group might not be suitable for a more complex synthesis requiring multiple, selective deprotections. An orthogonal strategy would employ a combination of protecting groups with non-interfering cleavage conditions. For example, an acid-labile group like tert-butoxycarbonyl (Boc) could be used to protect the indole nitrogen, while a fluoride-labile silyl (B83357) ether could protect a hydroxyl group elsewhere on the molecule, and a palladium-catalyzed hydrogenolysis-labile group like a benzyl ether could protect another position.
The table below illustrates a selection of protecting groups and their cleavage conditions, which could be employed in an orthogonal strategy for synthesizing complex indolines.
| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Amine (Indole N-H) | Strong Acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz, Z | Amine | Catalytic Hydrogenolysis |
| Phenylsulfonyl | PhSO₂ | Amine (Indole N-H) | Mild alkaline hydrolysis |
| Allyloxycarbonyl | Aloc | Amine (Indole N-H) | Pd(0) catalyst |
| Acetyl | Ac | Amine | Acid or Base Hydrolysis |
The phenylsulfonyl protecting group, for instance, is robust and can withstand various reaction conditions, including Friedel-Crafts acylation, yet it can be removed by mild alkaline hydrolysis. researchgate.net Similarly, the allyloxycarbonyl (Aloc) group is stable under typical conditions for Fmoc/tBu solid-phase peptide synthesis and can be selectively removed using a palladium catalyst, making it a valuable tool for orthogonal protection schemes. nih.gov The introduction of a bulky tert-butyl group onto aromatic protecting groups has also been shown to improve the solubility of intermediates in carbohydrate synthesis, a strategy that could be beneficial in the synthesis of the target compound. nih.gov
Advanced Synthetic Methodologies
Modern organic synthesis has seen the development of powerful new techniques that offer advantages in terms of efficiency, selectivity, and environmental impact. These advanced methodologies are highly relevant to the construction of substituted indolines.
Electrochemical Synthesis of Substituted Indolines
Electrochemical synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions, often avoiding the need for harsh stoichiometric oxidants or reducing agents. researchgate.net This approach is considered a green chemistry technique as it can reduce waste and often proceeds under mild conditions. nih.gov
For the synthesis of substituted indolines, electrochemical methods can be applied in several ways:
Cyclization Reactions: Electrochemical [3+2] annulation reactions can be used to construct the indoline scaffold itself. This method involves the generation of reactive intermediates via electron transfer, which then undergo cyclization to form the five-membered ring of the indoline.
C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy. Electrochemical methods can enable the introduction of substituents onto the indoline core by activating specific C-H bonds, bypassing the need for pre-functionalized starting materials.
Intramolecular Amination: Electrochemical techniques can facilitate intramolecular amination reactions. For example, azo-free alcohol amination can be achieved electrochemically to synthesize pyrrolidines (the core ring system of indoline) from corresponding amino alcohol substrates. rsc.org This method expands the scope of compatible nucleophiles compared to classical reactions like the Mitsunobu reaction. rsc.org
The following table summarizes some electrochemical approaches applicable to indoline synthesis.
| Electrochemical Method | Application | Potential Advantage |
| [3+2] Annulation | Indoline scaffold synthesis | Construction of the core ring system from simpler precursors. |
| C-H/N-H Functionalization | Derivatization of the indoline core | High atom economy, avoids pre-functionalization. |
| Azo-free Alcohol Amination | Pyrrolidine (B122466)/Indoline ring formation | Mild conditions, broader substrate scope, avoids hazardous azo reagents. rsc.org |
Organocatalytic Approaches to Chiral Analogs
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A significant advantage of this field is the development of asymmetric catalysis, which allows for the synthesis of enantiomerically enriched chiral molecules. This is particularly important in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.
For a molecule like this compound, introducing chirality would create stereoisomers with potentially unique properties. Organocatalytic methods are well-suited for creating chiral indoline analogs.
Key organocatalytic strategies include:
Enantioselective 1,6-Addition: Chiral phosphoric acids can catalyze the enantioselective 1,6-addition of tryptamines to alkynyl 7-methylene-7H-indoles, which are formed in situ from tertiary α-(7-indolyl)methanols. rsc.org This approach allows for the construction of axially chiral molecules featuring the indole scaffold. rsc.org
Asymmetric Michael Addition: The intramolecular Michael addition can be catalyzed by chiral primary amines derived from cinchona alkaloids. This method has been used to synthesize cis- and trans-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee).
Asymmetric Friedel-Crafts Alkylation: Chiral Brønsted acids can catalyze the enantioselective Friedel-Crafts reaction, a powerful tool for forming carbon-carbon bonds on electron-rich aromatic rings like indoles.
The table below provides examples of organocatalytic reactions used to generate chiral indolines.
| Organocatalytic Reaction | Catalyst Type | Type of Chirality | Achieved Enantioselectivity |
| 1,6-Addition to 7-methylene-7H-indoles | Chiral Phosphoric Acid | Axial | Good to high |
| Intramolecular Michael Addition | Cinchona Alkaloid Derivative | Central | Up to 99% ee |
| Friedel-Crafts Alkylation | Chiral Brønsted Acid | Central | High |
Phase Transfer Catalysis (PTC) for Derivatization
Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other. This method often leads to faster reactions, milder conditions, and the avoidance of expensive anhydrous solvents.
PTC is particularly useful for the derivatization of N-H containing heterocycles like indoles and indolines. For the target molecule, PTC could be employed for:
Alkylation: In the synthesis of 5-bromo-1H-indole-2,3-dione derivatives, PTC has been successfully used for alkylation reactions on the indole nitrogen. researchgate.net This demonstrates the utility of PTC for modifying the core structure.
Nucleophilic Substitution: PTC can facilitate the displacement of leaving groups on the indoline ring. For example, the displacement of bromine from 2-substituted-3-bromoindoles with various nucleophiles has been achieved using solid KOH and a crown ether as the phase transfer catalyst, resulting in increased yields. researchgate.net This approach could be relevant for modifying the 5-bromo position of the target molecule.
Asymmetric Synthesis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to induce enantioselectivity. A catalytic enantioselective synthesis of indolines bearing two asymmetric centers has been described using a quinine-derived ammonium salt under PTC conditions, achieving high diastereoselectivity (>20:1) and enantioselectivity (up to 99.5:0.5 er). st-andrews.ac.uk
| PTC Application | Catalyst Example | Transformation |
| N-Alkylation | Tetrabutylammonium bromide | Introduction of alkyl chains onto the indole nitrogen. researchgate.net |
| Nucleophilic Substitution | Dibenzo-18-crown-6 | Displacement of bromine with various nucleophiles. researchgate.net |
| Asymmetric Cyclization | Quinine-derived ammonium salt | Enantioselective synthesis of substituted indolines. st-andrews.ac.uk |
Reactivity and Derivatization of 5 Bromo 7 Tert Butyl 2,3 Dihydro 1h Indole
Reactions at the Bromine Atom
The bromine atom attached to the aromatic ring serves as a versatile handle for introducing molecular complexity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The bromine at the C5 position of the indoline (B122111) ring is well-suited for such transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the indoline core and various aryl or vinyl groups. This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or K₃PO₄, and a boronic acid or boronate ester coupling partner. nih.govresearchgate.net For related 5-bromoindole (B119039) systems, these reactions are often carried out in solvent mixtures like DMF/water or dioxane/water at elevated temperatures to afford the corresponding 5-arylindoles in good yields. nih.gov
The Sonogashira coupling facilitates the synthesis of 5-alkynylindoline derivatives by forming a C-C bond between the aryl bromide and a terminal alkyne. researchgate.net The reaction is generally catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst (e.g., CuI), and requires a base such as an amine (e.g., triethylamine (B128534) or piperidine). researchgate.net Copper-free conditions have also been developed. researchgate.net
The Buchwald-Hartwig amination is a method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position. wikipedia.org This transformation uses a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a strong base, such as sodium tert-butoxide (NaOt-Bu), to couple the aryl bromide with an amine. wikipedia.org
The following table summarizes typical conditions for these cross-coupling reactions based on analogous 5-bromoindole and 5-bromoindazole substrates.
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF / H₂O | 80 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF / Toluene | 50 - 80 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 |
Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic systems like the indoline ring. For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). The 5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole scaffold lacks such strong activating groups, making the bromine atom a poor leaving group for direct nucleophilic displacement under standard SNAr conditions. Consequently, this pathway is not a common strategy for the derivatization of this compound.
Halogen-metal exchange, typically through lithiation, offers an alternative route to functionalize the C5 position. This reaction involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This process generates a highly reactive 5-lithioindoline intermediate. This organometallic species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. Examples of potential electrophiles include:
Carbon dioxide (CO₂) , which upon acidic workup yields a carboxylic acid.
Aldehydes and ketones , which produce secondary and tertiary alcohols, respectively.
Alkyl halides , which can be used to introduce alkyl groups, although this can be complicated by competing side reactions.
Borate esters , such as trimethyl borate, which after hydrolysis yield the corresponding boronic acid, a valuable substrate for subsequent Suzuki-Miyaura coupling reactions.
Reactions at the Indoline Nitrogen (N1)
The secondary amine at the N1 position of the indoline ring is a nucleophilic center that readily participates in a variety of bond-forming reactions.
N-Alkylation of the indoline nitrogen can be achieved by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base. Common bases for this transformation include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). nih.gov Stronger bases such as sodium hydride (NaH) can also be employed to deprotonate the nitrogen, forming a more reactive sodium amide intermediate.
N-Acylation introduces an acyl group to the nitrogen, forming an amide. This is typically accomplished by reacting the indoline with an acyl chloride or an acid anhydride (B1165640) under basic conditions. A tertiary amine base like triethylamine or pyridine (B92270) is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. These reactions are generally high-yielding and proceed under mild conditions.
The formation of a carbamate at the N1 position is a common strategy, particularly for installing a protecting group. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability under many reaction conditions and its straightforward removal under acidic conditions. nih.govresearchgate.net The N-Boc protected indoline is typically synthesized by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction can be performed under basic conditions (e.g., with triethylamine and a catalytic amount of DMAP) or even in water without a catalyst. nih.gov
Amide formation , as distinct from acylation with simple acyl halides, can involve coupling the indoline nitrogen with a carboxylic acid. This requires the use of a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid for nucleophilic attack by the amine. This method is fundamental in medicinal chemistry for linking the indoline core to other molecular fragments. nih.gov
The following table summarizes common reagents for the functionalization of the indoline nitrogen.
| Reaction | Reagent(s) | Base | Typical Solvent |
| Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF |
| Acylation | Acyl Chloride (RCOCl) | Triethylamine, Pyridine | Dichloromethane (B109758), THF |
| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine / DMAP | Dichloromethane |
| Amide Formation | Carboxylic Acid (RCOOH) + Coupling Agent | DIPEA, Triethylamine | DMF, Dichloromethane |
Cycloaddition Reactions Involving the Nitrogen
Cycloaddition reactions are powerful methods for constructing complex heterocyclic systems. For indoline scaffolds, 1,3-dipolar cycloadditions often proceed via the formation of an intermediate azomethine ylide from the indoline nitrogen and adjacent carbon. This ylide can then react with various dipolarophiles.
While specific studies on 1,3-dipolar cycloaddition reactions involving the nitrogen of this compound are not extensively detailed in the surveyed literature, the reactivity of related indole (B1671886) systems provides valuable insight. For instance, the oxidized analogue, 5-bromo-isatin, can be N-alkylated with groups bearing olefinic moieties, which then act as dipolarophiles in intramolecular cycloaddition reactions. These reactions, however, involve the substituent on the nitrogen rather than the ring nitrogen itself participating as a dipole. The development of new heterocyclic systems has been achieved through 1,3-dipolar cycloaddition reactions involving dipolarophile groups attached to the 1-position of 5-bromoisatin.
Intramolecular [4+2] cycloaddition strategies have also been employed to construct the indoline ring system itself from acyclic precursors, demonstrating the utility of cycloaddition chemistry in accessing these scaffolds. nih.gov Such methods are particularly useful for creating indolines with multiple substituents on the six-membered ring. nih.gov
Reactions at the Saturated Ring (C2, C3)
The five-membered saturated ring of the indoline core is a primary site for chemical modification, allowing for aromatization to the corresponding indole or functionalization, particularly at the C3 position, to introduce new structural complexity.
The conversion of the 2,3-dihydro-1H-indole (indoline) scaffold to the fully aromatic indole ring is a common and synthetically important transformation. This dehydrogenation, or oxidation, restores aromaticity and is a key step in the synthesis of many biologically active indole derivatives. Although some substituted indolines can be sensitive to oxidation and may aromatize during purification, controlled chemical methods are typically employed. mdpi.comnih.gov
A variety of reagents and catalytic systems can accomplish this transformation. Palladium-based catalysts, for example, are effective for the aerobic dehydrogenation of indolines. researchgate.net Other methods may utilize reagents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The choice of oxidant and reaction conditions can be tailored based on the specific substituents present on the indoline ring.
Table 1: Common Reagents for Dehydrogenation of Indolines
| Catalyst/Reagent | Conditions | Reference |
|---|---|---|
| Palladium(II) Acetate/Neocuproine | O₂ atmosphere, 100 °C | researchgate.net |
| Titanium Dioxide (TiO₂) | Visible light, O₂ (aerobic) | researchgate.net |
| Manganese Dioxide (MnO₂) | Varies (e.g., reflux in benzene) | General Knowledge |
For this compound, such a reaction would yield 5-Bromo-7-tert-butyl-1H-indole, a valuable intermediate for further functionalization.
The C3 position of the indoline ring is a common site for introducing substituents and constructing spirocyclic systems. Spiro-indolines and their oxidized counterparts, spirooxindoles, are prominent structural motifs in numerous natural products and pharmacologically active compounds. nih.gov The synthesis of these structures often involves reactions that form a new ring fused at the C3 carbon.
Methodologies for creating spiro-indolines include multi-component reactions, such as the azomethine ylide dipolar cycloaddition, which can build complex pyrrolidine (B122466) rings spiro-fused to the indoline C3 position. nih.gov While many syntheses of spirooxindoles start from isatins (indole-2,3-diones), where the C3-ketone provides a reactive handle, functionalization of the C3-methylene group of an indoline is also a viable pathway. This can involve electrophilic attack on 3-substituted indoles to generate an indolenine intermediate with a new quaternary center at C3. nih.gov Palladium-catalyzed allylation, for example, has been developed as a mild, functional-group-tolerant method for the introduction of an allyl group at the C3 position of hindered, 2,3-disubstituted indoles. nih.gov
For this compound, functionalization at C3 could lead to a variety of spirocyclic structures, such as spiro[indoline-3,2'-pyrrolidines] or spiro[indoline-3,3'-oxindoles], depending on the reaction partner and methodology employed.
Reactions Involving the tert-Butyl Group
The tert-butyl group at the C7 position significantly influences the reactivity of the molecule through both steric and electronic effects. Its bulkiness can direct the course of reactions, while its electronic properties modulate the nucleophilicity and electrophilicity of the indoline system.
Steric effects arise from the spatial arrangement of atoms, and the bulky tert-butyl group exerts considerable steric hindrance. numberanalytics.com Positioned at C7, it is in the peri position relative to the nitrogen at N1. This proximity can impede the approach of reagents to the nitrogen atom and the adjacent C6 position of the aromatic ring. kochi-tech.ac.jpnih.gov
This steric blocking can influence reaction outcomes in several ways:
Reduced Reaction Rates: The approach of an electrophile to the aromatic ring, particularly at the C6 position, may be slowed due to repulsive interactions with the tert-butyl group. For example, the nitration of t-butylbenzene shows a preference for the para position over the sterically hindered ortho position. stackexchange.com
Regioselectivity: In reactions involving the aromatic ring, the tert-butyl group can direct incoming substituents away from the C6 position, favoring substitution at other available sites.
The tert-butyl group is recognized as an electron-donating group. This donation occurs primarily through an inductive effect, where electron density is pushed through the sigma bonds from the sp³-hybridized carbons of the tert-butyl group to the sp²-hybridized carbon of the aromatic ring. stackexchange.com
This electronic modulation has several consequences for the molecule's reactivity:
Increased Basicity: By donating electron density to the aromatic ring, the tert-butyl group indirectly increases the electron density on the indoline nitrogen atom. libretexts.orgpharmaguideline.com This enhances the nucleophilicity and basicity of the amine compared to an unsubstituted indoline.
Influence on Molecular Orbitals: The insertion of tert-butyl groups into aromatic systems has been shown to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which can affect the molecule's electrochemical properties and its participation in reactions involving electron transfer. nih.gov
Ring-Opening and Rearrangement Reactions of this compound
While specific documented instances of ring-opening and rearrangement reactions for this compound are not extensively reported in publicly available literature, the reactivity of the indoline scaffold and related indole derivatives allows for predictions of its potential transformations under various conditions. The presence of a bulky tert-butyl group at the 7-position and a bromine atom at the 5-position can be expected to influence the electronic and steric environment of the molecule, thereby affecting the course and feasibility of such reactions.
Acid-Catalyzed Rearrangements
Substituted 2,3-dihydroindoles, also known as indolines, can undergo rearrangement reactions in the presence of acid catalysts. These transformations often involve the generation of a carbocation intermediate, which can then trigger skeletal reorganization. For instance, acid-catalyzed reactions of 2,3-disubstituted indolines can lead to the migration of substituents. While the specific outcomes for this compound are not empirically established, analogous reactions in similar systems suggest that protonation of the indoline nitrogen or other parts of the molecule could initiate rearrangements, potentially leading to the expansion or contraction of the heterocyclic ring, or migration of the tert-butyl group, although the latter is generally less common.
The electronic nature of the substituents on the benzene (B151609) ring plays a crucial role in these reactions. The electron-withdrawing effect of the bromine atom at the 5-position may influence the stability of any carbocation intermediates formed on the aromatic ring, thereby directing the rearrangement pathways.
Photochemical Reactions
Photochemical conditions can induce unique reactivity in heterocyclic compounds, including indoles and their reduced forms. For some indole derivatives, photochemical reactions can lead to skeletal editing and ring-opening, resulting in the formation of other heterocyclic systems. It is plausible that UV irradiation of this compound, particularly in the presence of photosensitizers or specific reagents, could lead to cleavage of the bonds within the pyrrolidine ring.
Dearomatization of indoles to indolines can also be achieved photochemically, and these indolines can be precursors for further rearrangements. For example, photochemical methods have been employed for the dearomative nucleophilic addition to N-Boc indoles, yielding 2-substituted indolines. While the subject compound is already a dihydroindole, photochemical activation might still provide a pathway to further transformations.
Lewis Acid-Mediated Transformations
Lewis acids are known to mediate a variety of reactions in indole chemistry, including cascade reactions that can lead to complex molecular architectures. In the context of this compound, a strong Lewis acid could coordinate to the nitrogen atom or the bromine substituent, activating the molecule towards nucleophilic attack or rearrangement. This could potentially lead to ring-opening or skeletal reorganization, although specific examples for this substrate are not available.
Ring Expansion and Contraction
General organic chemistry principles suggest that ring expansion and contraction reactions can occur in cyclic systems under appropriate conditions, often proceeding through carbocation intermediates or other reactive species. For 2,3-dihydroindoles, such transformations could hypothetically lead to the formation of quinoline (B57606) or other heterocyclic frameworks. The specific substitution pattern of this compound would be expected to influence the regioselectivity and feasibility of such rearrangements.
The following table summarizes potential, though not experimentally confirmed, rearrangement and ring-opening reactions based on the general reactivity of the indoline core structure.
| Reaction Type | Potential Reagents/Conditions | Expected Outcome (Hypothetical) |
| Acid-Catalyzed Rearrangement | Strong Brønsted acids (e.g., H₂SO₄, TsOH) | Skeletal rearrangement, potential substituent migration. |
| Photochemical Reaction | UV irradiation, photosensitizers | Ring-opening or further skeletal editing. |
| Lewis Acid-Mediated Reaction | Strong Lewis acids (e.g., AlCl₃, BF₃) | Activation for rearrangement or ring-opening. |
| Ring Expansion/Contraction | Conditions favoring carbocation formation | Formation of larger or smaller heterocyclic rings. |
It is important to emphasize that the reactions described above are based on the known chemistry of related indole and indoline derivatives and represent potential, rather than proven, reactivity for this compound. Further experimental investigation is required to fully elucidate the behavior of this specific compound under various reaction conditions.
Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and structural features. For 5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole, characteristic IR absorption bands would be expected for the N-H bond of the secondary amine in the indoline (B122111) ring, C-H bonds of the aromatic ring and the tert-butyl group, C-N stretching, and C-Br stretching. Analysis of these bands would confirm the presence of these key functional moieties.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information about the carbon skeleton and the substitution pattern on the aromatic ring, helping to build a comprehensive vibrational profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling, provides information about the number of neighboring protons.
Expected ¹H NMR Data:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | (Expected Range) | (Expected Pattern) | 2H |
| N-H | (Expected Range) | (Expected Pattern) | 1H |
| CH₂ (Position 2) | (Expected Range) | (Expected Pattern) | 2H |
| CH₂ (Position 3) | (Expected Range) | (Expected Pattern) | 2H |
| tert-Butyl CH₃ | (Expected Range) | (Expected Pattern) | 9H |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment.
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (ppm) |
| Aromatic C-Br | (Expected Range) |
| Aromatic C-C(CH₃)₃ | (Expected Range) |
| Aromatic CH | (Expected Range) |
| Aromatic C (quaternary) | (Expected Range) |
| C (Position 2) | (Expected Range) |
| C (Position 3) | (Expected Range) |
| C (tert-Butyl, quaternary) | (Expected Range) |
| CH₃ (tert-Butyl) | (Expected Range) |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular framework and connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is essential for determining the stereochemistry and conformation of the molecule.
Through the combined application of these spectroscopic methods, a comprehensive and unambiguous structural characterization of this compound can be achieved.
Mass Spectrometry (MS)
Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the mass spectrometric analysis of this compound could not be located. Therefore, a detailed discussion on its high-resolution mass spectrometry and an analysis of its fragmentation pattern are not available at this time.
High-Resolution Mass Spectrometry (HRMS)
No published high-resolution mass spectrometry data for this compound was found. This information is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.
Fragmentation Pattern Analysis
Without experimental mass spectrometry data (such as MS/MS spectra), a definitive analysis of the fragmentation pattern of this compound cannot be provided. Hypothetical fragmentation pathways could be proposed based on the structure, likely involving the loss of the tert-butyl group or bromine atom, but this would be speculative without empirical evidence.
X-ray Crystallography
A thorough review of crystallographic databases and literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information regarding its solid-state structure, including bond lengths, bond angles, dihedral angles, and intermolecular interactions, is not available.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
There are no published studies detailing the growth of single crystals of this compound and their subsequent analysis by X-ray diffraction. This technique would be essential to unambiguously determine the three-dimensional arrangement of atoms in the solid state.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
As no crystallographic data is available, a table of bond lengths, bond angles, and dihedral angles for this compound cannot be generated.
Intermolecular Interactions and Crystal Packing
Information on the intermolecular interactions and crystal packing of this compound is not available due to the absence of X-ray crystallography data. Such an analysis would reveal how the molecules arrange themselves in the crystal lattice and the nature of the non-covalent forces (e.g., hydrogen bonding, van der Waals forces) that govern this arrangement.
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)
The electronic spectrum of this compound is primarily governed by the π → π* electronic transitions of the aromatic portion of the molecule. Unlike the fully aromatic indole (B1671886), the 2,3-dihydro-1H-indole core has a saturated five-membered ring, which means the principal chromophore is the aniline-like benzene (B151609) ring. The electronic properties are therefore modulated by the nitrogen atom's lone pair interacting with the ring, and the effects of the bromo and tert-butyl groups.
Electronic Absorption (UV-Vis Spectroscopy)
The UV-Vis absorption spectrum of this compound is expected to show characteristic bands similar to those of substituted anilines. The primary absorption bands in such systems correspond to π → π* transitions. The positions and intensities of these bands are influenced by the substituents on the benzene ring.
The Chromophore: The 2,3-dihydro-1H-indole moiety acts as the fundamental chromophore. The nitrogen atom's lone pair of electrons can be delocalized into the π-system of the benzene ring, which typically results in two main absorption bands.
Effect of Substituents:
Tert-butyl group: As an alkyl group, the 7-tert-butyl substituent acts as a weak electron-donating group (auxochrome) through an inductive effect. This typically causes a small red-shift (bathochromic shift) in the absorption maxima and a slight increase in absorption intensity (hyperchromic effect).
Bromo group: The 5-bromo substituent has a dual effect. Its lone pairs can participate in resonance, donating electron density to the ring, while its high electronegativity leads to an inductive electron-withdrawing effect. Halogens often produce a bathochromic shift in the absorption bands of aromatic compounds.
Detailed research findings on substituted indoles and other aromatic systems suggest that the interplay of these groups will determine the final spectral profile. The absorption maxima (λmax) can be expected in the ultraviolet region, with the precise wavelengths depending on the solvent used, as solvatochromic effects are common in such polar molecules.
Emission (Fluorescence) Spectroscopy
Indole and its derivatives are well-known for their fluorescent properties. However, the fluorescence of this compound is expected to be significantly influenced by its specific substituents.
Expected Emission Profile: Upon excitation at a wavelength corresponding to its absorption band, the molecule would be expected to emit light at a longer wavelength (a phenomenon known as Stokes shift). The emission spectrum is generally a mirror image of the lowest-energy absorption band.
Influence of the Bromo Substituent: A critical factor affecting the fluorescence of this compound is the presence of the bromine atom. Bromine, being a heavy atom, can significantly decrease or completely quench fluorescence. This "heavy-atom effect" promotes intersystem crossing—the transition from the excited singlet state (S₁) to the excited triplet state (T₁). Since fluorescence is emission from the S₁ state, promoting the S₁ → T₁ transition reduces the fluorescence quantum yield. Consequently, the fluorescence intensity of this compound is anticipated to be weak.
The following table summarizes the expected influence of each molecular component on the compound's spectroscopic properties.
| Molecular Component | Effect on Absorption (UV-Vis) | Effect on Emission (Fluorescence) |
|---|---|---|
| 2,3-Dihydro-1H-indole Core | Acts as the primary chromophore (aniline-like system). | Provides the potential for intrinsic fluorescence. |
| 7-tert-butyl Group | Induces a minor bathochromic (red) shift and potential hyperchromic effect. | Has a minimal direct effect on quantum yield. |
| 5-Bromo Group | Induces a bathochromic (red) shift. | Expected to significantly quench fluorescence (decrease quantum yield) due to the heavy-atom effect. |
Computational and Theoretical Chemistry of 5 Bromo 7 Tert Butyl 2,3 Dihydro 1h Indole
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These calculations are based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of charge across the molecule.
The HOMO and LUMO are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. For 5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole, DFT calculations would reveal how the bromo and tert-butyl substituents influence the electronic properties of the indoline (B122111) core.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen atom is expected to be an electron-rich center, while the hydrogen atom attached to it would be electron-poor. The bromine atom, being highly electronegative, would also create a region of negative electrostatic potential.
Illustrative DFT Calculation Results for this compound
| Property | Illustrative Value | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.9 eV | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.9 eV | Represents the energy difference between HOMO and LUMO, suggesting good kinetic stability. |
Quantum chemical calculations can be employed to determine the energetic profiles of a molecule, including its heat of formation and total energy. These calculations provide a quantitative measure of the molecule's stability. Different levels of theory and basis sets can be used to achieve varying degrees of accuracy. For a molecule like this compound, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, in addition to DFT, can be used to compute its energetic properties. The choice of method often involves a trade-off between computational cost and accuracy.
Illustrative Energetic Profile Data for this compound
| Parameter | Illustrative Value | Method |
|---|---|---|
| Total Energy | -2345.67 Hartrees | DFT/B3LYP/6-311G(d,p) |
Conformational Analysis and Molecular Dynamics
The three-dimensional structure of a molecule is not static and can exist in various conformations. Conformational analysis and molecular dynamics are computational techniques used to explore the possible shapes a molecule can adopt and their relative energies.
The 2,3-dihydro-1H-indole (indoline) ring is not planar and can adopt different puckered conformations. The presence of a bulky tert-butyl group at the 7-position and a bromine atom at the 5-position will influence the preferred conformation of the ring. Computational methods can systematically search for different possible conformations and calculate their relative energies to identify the most stable, low-energy structures. This is often achieved by rotating dihedral angles within the molecule and minimizing the energy of each resulting structure. For this compound, the orientation of the tert-butyl group relative to the indoline ring will be a key factor in determining the lowest-energy conformer.
Potential energy surface (PES) scans are performed to understand the energy landscape of a molecule as its geometry changes. This is typically done by systematically varying one or more geometric parameters, such as a bond length, bond angle, or dihedral angle, and calculating the energy at each step. The resulting plot of energy versus the geometric parameter provides information about stable conformers (energy minima) and the energy barriers between them (transition states). A PES scan of the dihedral angle involving the tert-butyl group in this compound would reveal the rotational barrier of this group and its most stable orientations.
Reaction Mechanism Studies
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This information can help in understanding how a reaction proceeds, what factors influence its rate, and how to control its outcome. For this compound, theoretical studies could explore various reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the nitrogen atom. For instance, the mechanism of N-alkylation or N-acylation could be elucidated by locating the transition state structures and calculating the activation energies for these reactions. These studies would provide insights into the reactivity of this specific indole (B1671886) derivative and guide synthetic efforts.
Transition State Analysis for Key Synthetic Steps
The synthesis of substituted indolines can proceed through various pathways, such as the cyclization of substituted anilines. Transition state analysis is a computational method used to identify the highest energy point along a reaction coordinate, known as the transition state. By calculating the structure and energy of this state, chemists can understand the feasibility and mechanism of a reaction.
For the synthesis of this compound, a plausible synthetic route would be the cyclization of a precursor like N-allyl-2-bromo-4-tert-butylaniline. DFT calculations would be employed to:
Model the geometry of the reactants, intermediates, products, and transition states.
Calculate the activation energy (the energy barrier from the reactant to the transition state), which is crucial for predicting reaction rates.
Visualize the imaginary vibrational frequency of the transition state, confirming it as a true saddle point on the potential energy surface.
Such analyses for related indoline syntheses have been used to explain observed product distributions and to optimize reaction conditions.
Computational Prediction of Regioselectivity and Stereoselectivity
Many reactions can yield multiple isomers. Computational chemistry is pivotal in predicting which regio- or stereoisomer is more likely to form.
Regioselectivity: In reactions such as electrophilic aromatic substitution on the indoline ring, calculations can predict the most likely site of attack (e.g., positions 4, 5, or 6). This is achieved by calculating the energies of the potential intermediates (sigma complexes) for substitution at each position. The pathway with the lowest energy intermediate is generally favored. For instance, predicting the outcome of nitration or further halogenation on the this compound core would rely on these calculations.
Stereoselectivity: If a reaction creates a new chiral center, computational models can predict which stereoisomer will be the major product. This involves calculating the transition state energies for the pathways leading to each stereoisomer. The difference in these energies can be used to predict the enantiomeric or diastereomeric excess.
Spectroscopic Property Prediction
Computational methods are widely used to predict spectroscopic data, which is invaluable for identifying and characterizing molecules.
Computed NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can provide theoretical predictions of NMR parameters.
Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts (δ, in ppm) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). A table of predicted ¹H and ¹³C NMR chemical shifts would be generated and compared with experimental data to confirm the structure.
Coupling Constants: Spin-spin coupling constants (J-couplings) between nuclei can also be computed. These values provide information about the connectivity and dihedral angles between atoms, further aiding in structural confirmation.
A hypothetical table of computed NMR data is presented below to illustrate the expected output of such a study.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~48-55 |
| H2 | ~3.5-3.8 | - |
| C3 | - | ~30-35 |
| H3 | ~3.0-3.3 | - |
| C3a | - | ~125-130 |
| C4 | - | ~120-125 |
| H4 | ~6.8-7.1 | - |
| C5 | - | ~115-120 (attached to Br) |
| C6 | - | ~128-133 |
| H6 | ~7.2-7.5 | - |
| C7 | - | ~140-145 (attached to tert-butyl) |
| C7a | - | ~150-155 |
| N1-H | ~4.0-5.0 (broad) | - |
| tert-butyl C | - | ~35 (quaternary), ~31 (methyls) |
| tert-butyl H | ~1.3-1.5 | - |
Note: These are estimated values based on typical ranges for substituted indolines and are not the result of actual calculations on the target molecule.
Predicted Vibrational Frequencies
Infrared (IR) spectroscopy identifies functional groups in a molecule through their characteristic vibrational frequencies. Computational chemistry can predict these frequencies.
A frequency calculation performed on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies (in cm⁻¹). These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-based discrepancies. The predicted spectrum would show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and C-Br stretching.
A sample table of key predicted vibrational frequencies is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | ~3400-3450 |
| Aromatic C-H Stretch | ~3050-3100 |
| Aliphatic C-H Stretch | ~2850-2980 |
| C=C Aromatic Stretch | ~1580-1620 |
| C-N Stretch | ~1250-1350 |
| C-Br Stretch | ~550-650 |
Note: These are representative values for the types of vibrations expected for this structure and are not from specific calculations.
Exploration of Advanced Research Applications and Functionalization
As a Building Block in Complex Chemical Synthesis
The unique structural features of 5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole, namely the presence of a bromine atom and a bulky tert-butyl group on the indoline (B122111) core, make it a promising candidate for complex chemical synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the tert-butyl group can influence the steric and electronic properties of the resulting molecules.
Synthesis of Polyheterocyclic Systems
The indoline scaffold is a common motif in numerous natural products and drug candidates. thieme.de The development of efficient methods for the synthesis of polycyclic indolines continues to be an area of active research. thieme.de Substituted indolines can be utilized in intramolecular cycloaddition strategies to construct complex polyheterocyclic systems. These strategies often involve the generation of strained intermediates that rearrange to form the desired bicyclic or polycyclic structures. The modular nature of these synthetic routes allows for the preparation of diverse libraries of substituted indole (B1671886) derivatives.
Preparation of Chiral Ligands and Catalysts
The synthesis of chiral indolines is of significant interest due to their presence in many biologically active compounds. dicp.ac.cn Asymmetric hydrogenation of in situ generated indoles is one efficient method for producing optically active indolines with high enantioselectivity. dicp.ac.cn These chiral indolines can serve as precursors for the development of novel chiral ligands and catalysts. Chiral bisphosphine ligands, for instance, are crucial in transition metal-catalyzed asymmetric synthesis. researchgate.net The development of new chiral ligands is pivotal for advancing asymmetric catalysis, enabling the efficient production of pharmaceutically valuable chiral products. researchgate.netescholarship.org The substitution pattern on the indoline ring can be systematically varied to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the efficiency and selectivity of the catalyzed reactions.
In the Development of Chemical Probes and Tools
The indole scaffold is a key component in many fluorescent probes due to its inherent photophysical properties. These properties can be modulated by the introduction of various substituents, making indole derivatives attractive for the development of chemical probes and tools for biological imaging and sensing.
Fluorescent Probes for Biological Systems
Indole-based fluorophores have been designed for a variety of applications, including their use as fluorescent probes. nih.gov The development of functional fluorescent molecular probes is crucial for detecting biological substances and understanding cellular processes. nih.gov These probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte or in response to changes in their microenvironment. nih.gov For instance, indole derivatives have been incorporated into probes for detecting metal ions and reactive oxygen species. The design of such probes often involves a modular approach, where the indole scaffold provides the core fluorophore and other functional groups are introduced to confer selectivity and sensitivity towards the target molecule.
Labels for Imaging Techniques
Fluorescence imaging has become an indispensable tool in biological research, offering high sensitivity and spatiotemporal resolution for visualizing cellular structures and processes. rsc.org Indole-based dyes can be used as fluorescent labels for biomolecules, enabling their tracking and localization within living cells. The development of new fluorescent probes with improved photostability, brightness, and biocompatibility is an ongoing area of research. rsc.org Substituted indoles can be functionalized with reactive groups that allow for their covalent attachment to proteins, nucleic acids, or other biomolecules of interest.
Ligand Design for Molecular Interactions
The design of small molecules that can selectively bind to biological macromolecules is a cornerstone of drug discovery and chemical biology. The indoline scaffold, with its defined three-dimensional structure and opportunities for diverse functionalization, provides a valuable template for ligand design. The bromine and tert-butyl substituents on this compound can play crucial roles in mediating molecular interactions. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The bulky tert-butyl group can occupy hydrophobic pockets in protein binding sites, contributing to the affinity and selectivity of the ligand. By systematically modifying the indoline core and its substituents, it is possible to develop ligands with tailored binding properties for specific biological targets.
Computational and Experimental Studies of Ligand-Target Interactions
No publicly available studies on the computational or experimental analysis of ligand-target interactions for this compound could be identified.
Modulation of Protein Binding and Enzyme Inhibition
There is no documented research on the effects of this compound on protein binding or its activity as an enzyme inhibitor.
Materials Science Applications
Incorporation into Polymer Systems
No literature was found describing the use or incorporation of this compound in the synthesis or modification of polymer systems.
Exploration in Organic Electronic Materials
There is no available research on the exploration or application of this compound in the field of organic electronic materials.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
Promising areas for investigation include:
Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. researchgate.net Applying flow chemistry, for instance in reductive cyclization or N-alkylation steps, could significantly enhance the efficiency of indoline (B122111) synthesis. researchgate.net
Green Catalysis: The use of reusable and sustainable catalysts is a cornerstone of green chemistry. jsynthchem.com Research into employing catalysts like palladium-on-carbon (Pd/C), which is stable, low-cost, and easily removed by filtration, could provide a sustainable route to indoline derivatives. chemistryviews.org Similarly, developing novel magnetic nanocatalysts could facilitate easy catalyst recovery and reuse, minimizing waste. jsynthchem.com
Photocatalysis: Metal-free, photoredox-catalyzed reactions represent a green alternative to traditional transition-metal-catalyzed methods for synthesizing indolines. acs.org Exploring decarboxylative radical arylation or similar light-mediated pathways could provide a mild and efficient route to the target compound. acs.org
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer high atom and step economy. Designing a novel MCR strategy that assembles the substituted indoline core from simple, readily available precursors would be a significant advancement over linear synthetic sequences. rsc.orgrsc.org
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Advantages |
| Process Type | Batch Processing | Continuous Flow Chemistry researchgate.net | Enhanced safety, scalability, and control. |
| Catalysis | Homogeneous, single-use catalysts | Heterogeneous, reusable catalysts (e.g., Pd/C, magnetic nanoparticles) jsynthchem.comchemistryviews.org | Reduced cost, simplified purification, less waste. |
| Reaction Conditions | Harsh conditions (high temp., strong acids) rsc.org | Mild conditions (e.g., photocatalysis, enzymatic reactions) acs.org | Lower energy consumption, higher functional group tolerance. |
| Overall Route | Multi-step, linear synthesis | One-pot or Multicomponent Reactions (MCRs) rsc.org | Improved efficiency, reduced waste, higher atom economy. |
Investigation of Novel Reactivity Patterns
The substitution pattern of 5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole—featuring a sterically demanding tert-butyl group at C7 and an electron-withdrawing bromine atom at C5—suggests that it may exhibit unique reactivity. The tert-butyl group can exert significant steric hindrance, potentially directing reactions to less hindered positions, while the bromine atom serves as a versatile handle for cross-coupling reactions.
Future studies should investigate:
C-H Functionalization: Directing group-assisted C-H functionalization is a powerful tool for modifying heterocyclic cores. nih.gov Research could explore the regioselective functionalization of the indoline's aromatic or aliphatic C-H bonds, potentially leading to novel derivatives that are difficult to access through other means.
Cross-Coupling Reactions: The C5-bromo substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). organic-chemistry.org Exploring these reactions would allow for the introduction of a wide array of functional groups, from simple alkyl and aryl moieties to complex molecular fragments.
Cycloaddition Reactions: The indoline nucleus can participate in cycloaddition reactions to construct more complex, polycyclic scaffolds. acs.org Investigating the behavior of this substituted indoline in formal [3+2] or [4+2] cycloadditions could yield structurally rigid, tricyclic systems with potential biological activity. acs.org
Discovery of Unexpected Research Applications
While the direct applications of this compound are not yet established, the broader indole (B1671886) and indoline families are rich sources of bioactive molecules and functional materials. organic-chemistry.org Future research should aim to uncover novel applications by using this compound as a versatile building block.
Potential areas of application include:
Medicinal Chemistry: Many indole derivatives exhibit anticancer, anti-inflammatory, and neuroprotective properties. nih.gov The title compound could serve as a scaffold for the synthesis of new therapeutic agents. Its substituents may enhance binding affinity to biological targets or improve pharmacokinetic properties.
Agrochemicals: Halogenated heterocyclic compounds are prevalent in modern agrochemicals, where the halogen atom can enhance efficacy and metabolic stability. researchgate.net This compound could be a precursor for new classes of fungicides or herbicides.
Materials Science: The indole nucleus is a component of organic dyes and materials used in organic light-emitting diodes (OLEDs). rsc.org Diversification of the this compound structure could lead to novel organic semiconductor materials with tailored electronic properties.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for predicting molecular properties and rationalizing experimental results, thereby accelerating the research and development process. cuny.edu Applying advanced computational modeling to this compound can provide deep insights into its behavior.
Key computational approaches to be explored:
Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. acs.org This can help predict its stability and spectroscopic signatures.
Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's reactivity, polarizability, and electronic transitions. researchgate.netacs.org The HOMO-LUMO gap is a crucial parameter for assessing its potential in electronic materials. acs.org
Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule, offering a deeper understanding of the electronic effects of the bromo and tert-butyl substituents. researchgate.net
Reaction Mechanism Simulation: Computational modeling can be used to map out the potential energy surfaces of proposed reactions, identify transition states, and calculate activation barriers. cuny.edu This can guide the selection of optimal reaction conditions and predict the feasibility of novel synthetic pathways. acs.org
| Computational Method | Predicted Properties and Applications |
| Density Functional Theory (DFT) | Optimized molecular structure, stability, spectroscopic data (IR, NMR). acs.org |
| HOMO/LUMO Analysis | Electronic band gap, reactivity indices, potential for use in organic electronics. researchgate.netacs.org |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites, prediction of intermolecular interactions. |
| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, donor-acceptor interactions, substituent effects. researchgate.net |
| Reaction Pathway Modeling | Calculation of transition states and activation energies to predict reaction outcomes and mechanisms. cuny.edu |
Exploration of Stereoselective Synthesis and Chiral Induction
Chirality is a critical feature of many pharmaceuticals and functional materials. The development of methods for the asymmetric synthesis of chiral indoline derivatives is therefore of high importance. While this compound itself is achiral, it serves as an excellent starting point for the creation of chiral molecules.
Future research should focus on:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to synthesize derivatives of the title compound is a key goal. This could involve cobalt- or palladium-catalyzed hydroalkylation or allylic substitution reactions to introduce stereocenters into the indoline core. researchgate.netnih.gov
Chiral Auxiliaries: The use of chiral auxiliaries attached to the indoline nitrogen could be explored to direct the stereochemical outcome of subsequent reactions. youtube.com This approach allows for the controlled installation of new chiral centers.
Atroposelective Synthesis: The steric bulk of the C7-tert-butyl group might be sufficient to create a high barrier to rotation when a large group is introduced at the C6 or N1 position, potentially allowing for the synthesis of axially chiral atropisomers. nih.gov Chiral rhodium complexes have been used for the enantioselective synthesis of C7-substituted atropisomeric indolines and could be a fruitful avenue of investigation. nih.gov
Synthesis of Chiral Spirooxindoles: The indoline scaffold is a precursor to spirooxindoles, an important class of privileged structures. mdpi.com Developing organocatalytic cascade reactions starting from derivatives of this compound could provide access to novel and structurally complex chiral spiro-compounds. mdpi.com
Q & A
Q. What are the optimized synthetic routes for 5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?
Synthesis typically involves electrophilic substitution or coupling reactions. For example, describes a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) using PEG-400/DMF as a solvent system, achieving 50% yield. Key factors include:
- Catalyst loading : High CuI concentrations (1.0 g per 700 mg substrate) improve reaction efficiency but may complicate purification.
- Solvent choice : PEG-400 enhances solubility of intermediates, while DMF stabilizes reactive intermediates .
- Purification : Flash column chromatography (70:30 EtOAc:hexane) is critical for isolating pure products, confirmed by TLC (Rf = 0.30) and NMR .
Q. How can structural characterization of this compound derivatives be validated using spectroscopic methods?
- NMR analysis : NMR in CDCl shows characteristic signals for tert-butyl groups (δ ~1.3 ppm, singlet) and dihydroindole protons (δ ~3.2–4.6 ppm, triplets). NMR confirms bromine-induced deshielding at C5 (δ ~121–127 ppm) .
- Mass spectrometry : FAB-HRMS provides precise molecular ion confirmation (e.g., [M+H] at m/z 427.0757) .
- X-ray crystallography : For derivatives like 5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, crystallographic data (CCDC-2191474) resolves substituent geometry .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in CuAAC reactions for brominated indole derivatives?
Discrepancies in yields (e.g., 25% vs. 50% in vs. 2 ) arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Br at C5) slow alkyne coupling, requiring extended reaction times (12+ hours).
- Steric hindrance : Bulky tert-butyl groups at C7 reduce accessibility for CuI coordination, necessitating higher catalyst loading .
- Byproduct formation : Residual DMF (traced via NMR) may quench reactive intermediates, reducing efficiency. Heating to 90°C under vacuum mitigates this .
Q. How do substituent modifications (e.g., tert-butyl vs. azide groups) affect the biological activity of 5-bromoindole derivatives?
- Antioxidant potential : Derivatives like 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole ( ) show enhanced radical scavenging due to electron-donating methoxy groups.
- Pharmacokinetics : Tert-butyl groups improve lipophilicity (logP >3), enhancing blood-brain barrier penetration in ischemia models .
- Toxicity : Bromine at C5 reduces metabolic degradation but may increase hepatotoxicity, as seen in LD studies (350 mg/kg in rats) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- HPLC limitations : Co-elution of tert-butyl derivatives with byproducts (e.g., dehalogenated indoles) requires gradient elution (ACN/0.1% TFA) and UV detection at 254 nm .
- Mass spectral interference : Bromine’s isotopic pattern (1:1 ratio for /) complicates low-abundance ion detection. High-resolution MS (HRMS) with >30,000 resolving power distinguishes isotopic clusters .
- NMR quantification : Dynamic range issues for impurities <1% can be addressed by NMR (if fluorinated analogs exist) or spiking with internal standards .
Methodological Recommendations
- Synthetic optimization : Screen solvent systems (e.g., PEG-400 vs. THF) and catalysts (CuI vs. Ru-based) to balance yield and purity .
- Data contradiction resolution : Use multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .
- Safety protocols : Follow GHS guidelines (e.g., H302 for oral toxicity) and use N95 masks during solid-phase synthesis to avoid inhalation hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
